3-(Cyanomethyl)-2-fluorobenzeneboronic acid
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Overview
Description
3-(Cyanomethyl)-2-fluorobenzeneboronic acid is a specialized organic compound characterized by the presence of a cyanomethyl group (-CH2-CN) and a fluorine atom on a benzene ring, which is further substituted with a boronic acid group (-B(OH)2). This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 2-fluorobenzeneboronic acid with a cyanomethylating agent such as chloroacetonitrile under basic conditions.
Cross-Coupling Reactions: Another method involves the use of palladium-catalyzed cross-coupling reactions between 2-fluorobenzeneboronic acid and a cyanomethyl halide.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyanomethyl group can undergo reduction to form a primary amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Primary Amines: Resulting from the reduction of the cyanomethyl group.
Substituted Fluorobenzenes: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
3-(Cyanomethyl)-2-fluorobenzeneboronic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It is used in the development of fluorescent probes and bioconjugation techniques.
Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the design of boron-containing drugs for cancer therapy.
Industry: It is employed in the manufacturing of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other Lewis bases. This property is exploited in various biological and chemical applications. The molecular targets and pathways involved depend on the specific application, but often include interactions with enzymes and receptors.
Comparison with Similar Compounds
3-(Cyanomethyl)phenylboronic Acid: Similar structure but lacks the fluorine atom.
2-Fluorobenzeneboronic Acid: Lacks the cyanomethyl group.
3-(Cyanomethyl)benzoic Acid: Similar cyanomethyl group but different functional group.
This comprehensive overview highlights the significance of 3-(Cyanomethyl)-2-fluorobenzeneboronic acid in scientific research and its potential applications across various fields
Properties
IUPAC Name |
[3-(cyanomethyl)-2-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BFNO2/c10-8-6(4-5-11)2-1-3-7(8)9(12)13/h1-3,12-13H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJBGDRHANIIGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)CC#N)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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